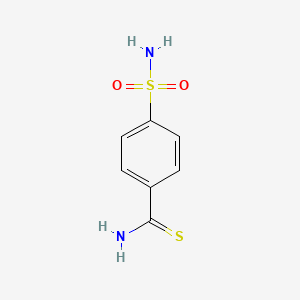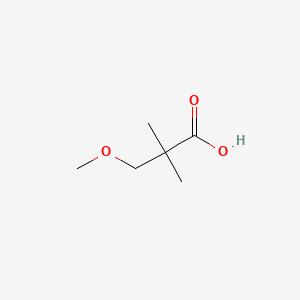
3-甲氧基-2,2-二甲基丙酸
概述
描述
Synthesis Analysis
The synthesis of related compounds involves several steps and methodologies. For instance, chiral 3-methoxy-2,5-morpholinediones are obtained from chiral α-hydroxy acids and dimethyl amino malonate through electrochemical methoxylation and subsequent intramolecular lactonization . Another synthesis approach for a related compound, 5-methoxy-2,2-dimethyl-2H-1-benzopyran-6-propanoic acid methyl ester, involves chromenylation and demethoxycarbonylation-alkylation reactions . Additionally, the synthesis of 3-hydroxy-2,2-dimethylpropionate is achieved by direct conversion of 3-hydroxy-2,2-dimethylpropionaldehyde using chlorine and sodium hydroxide , while 3-hydroxy-2,2-dimethylpropionic acid is synthesized through hydrogen peroxide oxidation .
Molecular Structure Analysis
The molecular structure of related compounds can be determined using techniques such as X-ray crystallography. For example, the absolute configuration of 2-methoxy-2-(9-phenanthryl)propionic acid was determined using this method . The crystal structure of 3-(2,4-dimethyl-6-methoxyphenyl)-3-methylbutyric acid revealed conformational preferences and electrostatic interactions that influence the molecular side chain .
Chemical Reactions Analysis
The chemical reactions involving methoxy and dimethyl groups can lead to various products. Polyphosphoric acid catalyzed cycliacylation of 3-(methoxyphenyl)propionic acids results in dimeric products and derivatives of [3.3]metacyclophane-1,10-diones and 1-indanones . Additionally, the synthesis of dimethyl 2-(methoxymethylene) pentanedioates involves a Michael addition reaction .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with methoxy and dimethyl groups can be influenced by their molecular structure. For instance, the crystal structure analysis can reveal the stability of hydrogen-bonded carboxylic groups and their influence on the properties of the compound . The synthesis and analytical properties of compounds like (S)-(+)-2-methoxy-2-(9-phenanthryl)propionic acid can also provide information on their utility as chiral resolving agents .
科学研究应用
化学和合成
- 3-甲氧基-2,2-二甲基丙酸及其衍生物在各种化学合成过程中被使用。例如,在甲基(E)-3-(甲氧羰基)甲基亚甲基丙烯酸乙酯与3-羟基丁酸乙酯烯醇酸盐反应过程中,分离出了一种异常的反应产物,导致了一种吡咯烷化合物 (Valiullina et al., 2017)。
- 该化合物还在合成具有潜在CDK8激酶抑制剂作用的金属配合物中发挥作用,突显了其在开发癌症治疗中的作用 (Aboelmagd et al., 2021)。
分析化学
- 3-甲氧基-2,2-二甲基丙酸已在分析化学中使用,特别是在各种材料中选择性分光光度法测定镍的过程中。该化合物的衍生物与Ni(II)反应形成一个可以被定量提取和分析的络合物 (Izquierdo & Carrasco, 1984)。
聚合物科学
- 该化合物被用于制备聚醚聚羧酸,特别是含有主链中央四次碳原子的聚合物。这个过程涉及水解和氧化步骤,以产生聚(烷氧基乙酸)酸,展示了其在聚合物科学领域的实用性 (McCrindle & McAlees, 1981)。
药物开发和药理学
- 3-甲氧基-2,2-二甲基丙酸的衍生物已在药物开发中得到探索,特别是作为内皮素拮抗剂用于治疗肺动脉高压。这些研究包括在比格犬中进行全面的药理学评估 (Jones et al., 2003)。
环境和安全评估
- 3H-全氟-3-[(3-甲氧基丙氧基)丙酸]的一个衍生物的安全性已由EFSA评估,用于食品接触材料。这种评估对确保消费者安全和化合物的环境影响至关重要 (Andon et al., 2011)。
安全和危害
The safety information for “3-Methoxy-2,2-dimethylpropanoic acid” indicates that it is classified as dangerous . The compound has hazard statements H315, H318, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, and P501 .
属性
IUPAC Name |
3-methoxy-2,2-dimethylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-6(2,4-9-3)5(7)8/h4H2,1-3H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLFLSQGRBROAPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40982790 | |
| Record name | 3-Methoxy-2,2-dimethylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40982790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-2,2-dimethylpropanoic acid | |
CAS RN |
64241-78-7 | |
| Record name | 3-Methoxy-2,2-dimethylpropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64241-78-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxypivalic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064241787 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methoxy-2,2-dimethylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40982790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methoxypivalic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.845 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Amino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide](/img/structure/B1274072.png)
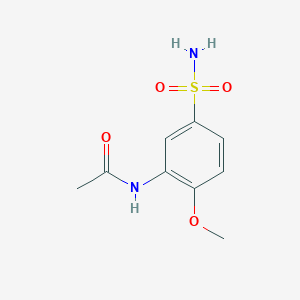
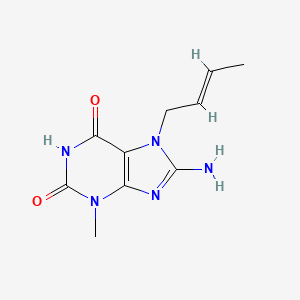

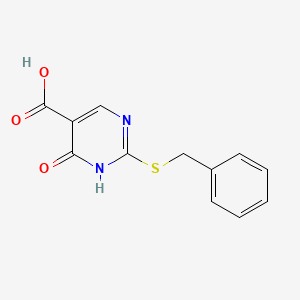
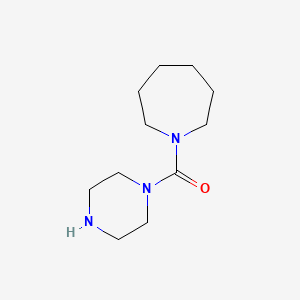
![2-[(5-Hydroxy-4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B1274079.png)
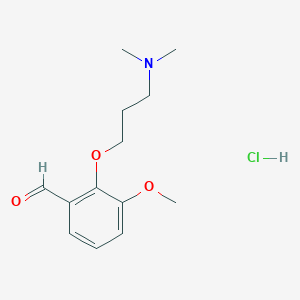
![N-[(3-Phenyl-1,2,4-oxadiazol-5-YL)methyl]-2-propen-1-amine hydrochloride](/img/structure/B1274084.png)
![1-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1274087.png)

![7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1274094.png)

